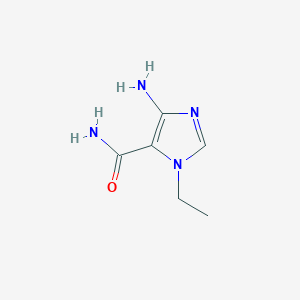
4-amino-1-ethyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-ethyl-1H-imidazole-5-carboxamide, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AICA ribonucleotide is a precursor to the synthesis of adenosine monophosphate (AMP) and is involved in the regulation of energy metabolism.
Aplicaciones Científicas De Investigación
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which plays a crucial role in the pathogenesis of these diseases.
Mecanismo De Acción
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide activates AMPK by mimicking the effects of AMP, which increases the AMP/ATP ratio and activates AMPK. Activated AMPK then regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, leading to improved energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has been shown to have various biochemical and physiological effects, including improved glucose uptake, increased insulin sensitivity, and decreased inflammation. 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has several advantages for lab experiments, including its ability to activate AMPK and regulate energy metabolism. However, 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has some limitations, including its instability in solution and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide, including the development of more stable analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide as a tool for studying energy metabolism and cellular homeostasis in various cell types and tissues is an area of active research.
Conclusion:
In conclusion, 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide is a nucleotide analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide activates AMPK and regulates energy metabolism, leading to improved cellular homeostasis. 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has several advantages for lab experiments, but also has some limitations. The future directions for research on 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide are promising and offer exciting opportunities for the development of new therapies and the advancement of our understanding of energy metabolism and cellular homeostasis.
Métodos De Síntesis
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide can be synthesized through the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (Z-nucleotide) with adenosine triphosphate (ATP) in the presence of adenylosuccinate synthase. The resulting product is 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide, which can be further converted to AMP through the action of adenylosuccinate lyase.
Propiedades
Número CAS |
115377-63-4 |
|---|---|
Nombre del producto |
4-amino-1-ethyl-1H-imidazole-5-carboxamide |
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-amino-3-ethylimidazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-10-3-9-5(7)4(10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |
Clave InChI |
WBEBIGIKGXFOAF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=C1C(=O)N)N |
SMILES canónico |
CCN1C=NC(=C1C(=O)N)N |
Sinónimos |
1H-Imidazole-5-carboxamide,4-amino-1-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





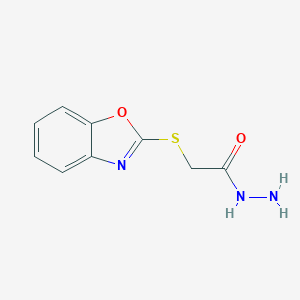
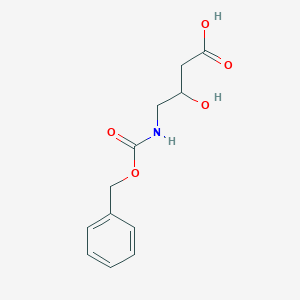

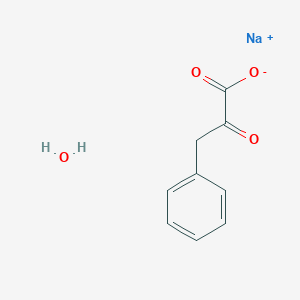
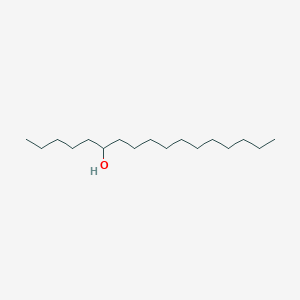





![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
